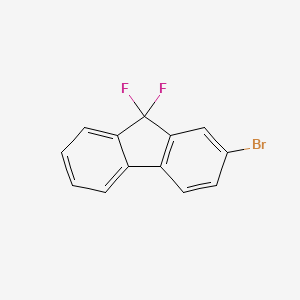

2-bromo-9,9-difluoro-9H-fluorene

Description

Significance of the Fluorene (B118485) Scaffold in Contemporary Organic Materials Research

The fluorene scaffold, a polycyclic aromatic hydrocarbon consisting of two benzene (B151609) rings fused to a central five-membered ring, has become a cornerstone in modern organic materials research. researchgate.netresearchgate.net Its rigid and planar structure provides a delocalized π-conjugated system, which is fundamental for efficient charge transport and desirable photophysical properties. researchgate.netnih.gov One of the most attractive features of the fluorene unit is its high fluorescence quantum yield, particularly in the blue region of the spectrum, making it a prime candidate for light-emitting applications. researchgate.net

The versatility of the fluorene core is significantly enhanced by the ease with which it can be functionalized at several key positions, most notably the C2, C7, and C9 atoms. researchgate.net Substitution at the C9 position, often with alkyl or other solubilizing groups, is a common strategy to prevent aggregation-induced quenching and improve the solubility of fluorene-based materials in common organic solvents, which is crucial for solution-based processing of devices. researchgate.netresearchgate.net This combination of intrinsic electronic properties, high thermal stability, and synthetic tunability has established fluorene derivatives as essential building blocks for a wide array of functional organic materials. nih.goventrepreneur-cn.com

Evolution of Functionalized Fluorene Derivatives in Optoelectronic and Electronic Applications

Beyond OLEDs, functionalized fluorene derivatives are integral to the advancement of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). nbinno.comnih.gov In solar cells, they can act as either electron-donating or electron-accepting materials within the active layer. nih.gov In OFETs, their excellent charge carrier mobility and environmental stability are highly valued. nbinno.com The ability to introduce various functional groups allows for precise control over the material's energy levels (HOMO/LUMO), ensuring efficient charge separation and transport. entrepreneur-cn.comtandfonline.com This has led to the development of fluorene derivatives tailored for specific roles, such as hole-transporting materials or electron-transporting materials, showcasing the scaffold's remarkable adaptability. entrepreneur-cn.comrsc.org

Academic Rationale for Bromine and Fluorine Substitution on the Fluorene Core

The strategic incorporation of halogen atoms, specifically bromine and fluorine, onto the fluorene core represents a critical advancement in the synthesis of sophisticated organic materials. Bromination of the fluorene scaffold, typically at the C2 and/or C7 positions, is a fundamentally important transformation. The bromine atoms serve as highly versatile reactive handles for subsequent carbon-carbon bond-forming reactions, such as Suzuki, Stille, Sonogashira, and Heck cross-coupling reactions. nbinno.comresearchgate.net This enables the straightforward construction of well-defined oligomers and polymers with extended π-conjugation, linking fluorene units to other functional aromatic systems to create materials with tailored optoelectronic properties. mdpi.comnih.gov

The introduction of fluorine atoms at the C9 position of the fluorene ring serves a different, yet equally important, purpose. The strong electron-withdrawing nature of fluorine can influence the electronic properties of the molecule. innospk.com Furthermore, gem-difluorination at the C9 bridge enhances the chemical and photophysical stability of the fluorene unit by preventing the formation of undesirable fluorenone defects, which can act as emission quenchers in devices. innospk.com This substitution also tends to improve the material's solubility without significantly disrupting the π-conjugation of the aromatic backbone. The combined use of bromine and fluorine substitution thus provides a powerful synthetic strategy to produce stable, processable, and electronically tunable fluorene-based building blocks for advanced applications.

Overview of Research Trajectories for 2-Bromo-9,9-difluoro-9H-fluorene and Related Architectures

The compound this compound is a prime example of a strategically halogenated building block designed for advanced organic synthesis. Its research trajectory is primarily focused on its role as a key intermediate for creating more complex, high-performance organic materials. The presence of a single bromine atom at the C2 position makes it an ideal precursor for synthesizing asymmetric or "A-B" type fluorene derivatives, where different functional groups can be introduced at the C2 and C7 positions (the latter remaining available for further functionalization if starting from a non-substituted C7 position).

Research involving this and related architectures, such as 2,7-dibromo-9,9-difluoro-9H-fluorene, is geared towards the synthesis of:

Conjugated Polymers for OLEDs and OPVs: The bromo-functionalized monomer can be polymerized through various cross-coupling methods to create polymers with high thermal stability and specific electronic properties conferred by the difluorinated bridge.

Small Molecule Emitters and Host Materials: It serves as a foundational piece for building well-defined small molecules for vacuum-deposited OLEDs. The difluoro group ensures stability, while the bromo group allows for the attachment of other chromophoric or charge-transporting moieties.

Pharmaceutical Intermediates: As seen with the related compound 2,7-dibromo-9,9-difluoro-9H-fluorene, these halogenated fluorenes can be vital intermediates in the synthesis of complex pharmaceutical agents, such as the hepatitis C drug Ledipasvir. innospk.com

The table below details the properties of a closely related compound, illustrating the characteristics that make these halogenated fluorenes valuable in research.

| Property | Value for 2,7-Dibromo-9,9-difluoro-9H-fluorene | Significance |

| CAS Number | 1229603-71-7 | Unique identifier for the specific chemical substance. |

| Molecular Formula | C13H6Br2F2 | Indicates the elemental composition of the molecule. |

| Molecular Weight | 359.99 g/mol | Provides the mass of one mole of the compound. |

| Boiling Point | 361.5 °C | High boiling point suggests good thermal stability. innospk.com |

| Density | 2.1 g/cm³ | Indicates a compact molecular structure. innospk.com |

This data is for a related compound and serves to illustrate the typical physical properties of such halogenated fluorenes.

The primary research value of this compound lies in its utility as a versatile and stable building block, enabling the creation of a vast range of functional organic materials.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-9,9-difluorofluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrF2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15,16)12(10)7-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTASDUAXZKIKKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2(F)F)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 9,9 Difluoro 9h Fluorene

Synthetic Strategies for Regioselective Functionalization of the 9H-Fluorene Core

The functionalization of the 9H-fluorene scaffold, a core structure in many materials and pharmaceutical compounds, relies on a variety of reactive sites that allow for the synthesis of diverse derivatives. researchgate.net The preparation of 2-bromo-9,9-difluoro-9H-fluorene hinges on the selective introduction of a bromine atom at the C-2 position and two fluorine atoms at the C-9 position.

The regioselective bromination of the fluorene (B118485) ring system is a critical first step in the synthesis of the target compound. The C-2 and C-7 positions of fluorene are electronically activated and thus are the preferred sites for electrophilic aromatic substitution. To achieve mono-bromination primarily at the C-2 position, specific reagents and conditions are employed.

A common method involves the bromination of fluorene using N-bromosuccinimide (NBS) in a solvent like propylene (B89431) carbonate, which can yield 2-bromofluorene (B47209) with high selectivity. chemicalbook.com Another approach utilizes dibromohydantoin in propylene carbonate, heating the reaction to achieve the desired bromination. google.com

Alternatively, a highly efficient route starts with 9-fluorenone (B1672902). This precursor can be brominated to yield 2-bromo-9-fluorenone (B123733) directly. One high-yield method involves reacting 9-fluorenone with potassium bromate (B103136) and ammonium (B1175870) bromide in the presence of a phase-transfer catalyst, achieving yields as high as 99.2%. chemicalbook.com This intermediate, 2-bromo-9-fluorenone, is pivotal as it possesses both the C-2 bromine and a carbonyl group at C-9 that is ready for fluorination. Oxidation of 2-bromofluorene is another pathway to obtain 2-bromo-9-fluorenone, for instance, using potassium hydroxide (B78521) in tetrahydrofuran (B95107) with air as the oxidant. google.com

The introduction of the geminal difluoro group at the C-9 position is accomplished by the fluorination of the carbonyl group in 2-bromo-9-fluorenone. This transformation is a nucleophilic substitution reaction where the oxygen atom of the ketone is replaced by two fluorine atoms. This conversion is significant as the difluoromethylene group can act as a bioisostere for other functional groups and enhance the electronic properties and stability of the molecule.

Several specialized fluorinating agents are available for this purpose. Diethylaminosulfur trifluoride (DAST) and its less thermally sensitive analogue, Deoxo-Fluor®, are commonly used reagents that effectively convert ketones to geminal difluorides. These reagents are part of a broader class of nucleophilic fluorinating agents where a fluoride (B91410) anion acts as the reactive species. tcichemicals.com Another modern reagent, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™), is a crystalline solid with high thermal stability and is easier to handle than many traditional fluorinating agents. tcichemicals.com

The general mechanism involves the reaction of the ketone with the fluorinating agent to form a difluorosulfurane intermediate, which then decomposes to furnish the desired gem-difluoro compound.

The synthesis of this compound is typically achieved through a sequential process. The most common and logical synthetic pathway involves two main steps:

Bromination: The first step is the regioselective bromination of a fluorene-based starting material. As detailed previously, this is often performed on 9-fluorenone to produce 2-bromo-9-fluorenone. chemicalbook.com This sequence is preferred because 9-fluorenone is a readily available commercial starting material, and its bromination at the C-2 position is well-established and high-yielding.

Difluorination: The second step is the geminal difluorination of the carbonyl group at the C-9 position of the 2-bromo-9-fluorenone intermediate. tcichemicals.com

This sequence is advantageous as it avoids potential side reactions that might occur if fluorination were attempted first. The electron-withdrawing nature of the gem-difluoro group at C-9 could deactivate the aromatic rings, making the subsequent electrophilic bromination more challenging and potentially altering its regioselectivity. Therefore, establishing the bromo-substituent first is the more strategic approach.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods are not typically used for the primary synthesis of the this compound backbone itself, which relies on stoichiometric reagents for bromination and fluorination. However, catalysis is paramount for the subsequent derivatization of this molecule, leveraging the reactive C-Br bond.

The bromine atom at the C-2 position of this compound is a versatile synthetic handle for constructing more complex architectures through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com The aryl bromide moiety of the fluorene derivative can readily participate in these transformations.

The Sonogashira coupling is a prominent example, used to form a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgnih.gov The versatility of the Sonogashira reaction allows for the introduction of various alkyne-containing groups onto the fluorene core, which is a common strategy for extending conjugation in materials designed for optoelectronic applications. nih.gov

Beyond the Sonogashira reaction, other palladium-catalyzed cross-coupling reactions can be employed for the derivatization of this compound, as shown in the table below.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | Pd(0) complex + Base | C-C (Aryl-Aryl) |

| Stille Coupling | Organotin Reagent (Organostannane) | Pd(0) complex | C-C (Aryl-Aryl/Vinyl) |

| Heck Coupling | Alkene | Pd(0) or Pd(II) + Base | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig Amination | Amine | Pd(0) complex + Base | C-N |

| Negishi Coupling | Organozinc Reagent | Pd(0) or Ni(0) complex | C-C (Aryl-Aryl/Alkyl) |

This table presents common palladium-catalyzed cross-coupling reactions applicable for the derivatization of aryl halides like this compound.

The conversion of the C-9 ketone of 2-bromo-9-fluorenone to the C-9 difluoro group is a key transformation that relies on a range of specialized nucleophilic fluorinating agents. tcichemicals.com The choice of reagent can depend on factors such as substrate tolerance, safety, and ease of handling. These reactions are typically performed under anhydrous conditions to prevent the decomposition of the fluorinating agent.

Below is a comparison of common nucleophilic fluorinating reagents used for the deoxyfluorination of ketones.

| Reagent Name | Abbreviation | Typical Properties | Notes |

| Diethylaminosulfur Trifluoride | DAST | Liquid, thermally unstable, can be explosive upon heating. | One of the most common reagents for this transformation. tcichemicals.com |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | Liquid, more thermally stable and safer than DAST. | Often preferred for its improved safety profile. |

| 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride | FLUOLEAD™ | White crystalline solid, high thermal stability (decomposes at 232 °C). | Easier to handle due to its solid state and lower reactivity with water. tcichemicals.com |

| Tetrabutylammonium Fluoride | TBAF | Available as a hydrate (B1144303) or anhydrous solution. | Typically used for SNAr reactions or as a fluoride source with other activators. acsgcipr.org |

This table summarizes key reagents for the nucleophilic fluorination of the C-9 carbonyl group.

The protocol generally involves dissolving the 2-bromo-9-fluorenone substrate in an inert, anhydrous solvent such as dichloromethane (B109758) or toluene. The fluorinating reagent is then added, often at low temperature, and the reaction is allowed to warm to room temperature or is gently heated until the conversion is complete.

Challenges and Innovations in the Synthesis of Highly Functionalized Fluorene Systems

The construction of highly functionalized fluorene systems is a multi-step process fraught with challenges, including the management of regioselectivity, the introduction of substituents under mild conditions, and the assurance of high purity required for electronic applications. A primary synthetic route to this compound logically proceeds through two key transformations: the selective bromination of a fluorene precursor and the subsequent gem-difluorination at the C9 position.

The initial challenge lies in the selective bromination of the fluorene core. The most common precursor, 9-fluorenone, can be selectively brominated at the C2 position. Innovations in this area include the development of high-yield methods using phase-transfer catalysis, which allows for safe and efficient reaction control. For instance, reacting 9-fluorenone with potassium bromate and ammonium bromide under phase-transfer conditions can yield 2-bromo-9-fluorenone with exceptional purity and yield. chemicalbook.comgoogle.com

The subsequent conversion of the C9-keto group in 2-bromo-9-fluorenone to the C9,9-difluoro moiety is a critical innovation. This transformation is typically achieved using specialized fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The introduction of the gem-difluoro group at the C9 position is a significant advancement over traditional C9-dialkyl substituents. It enhances the material's thermal and oxidative stability and lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for creating efficient electron-transporting or host materials in organic light-emitting diodes (OLEDs).

Further innovations focus on accelerating subsequent polymerization or coupling reactions. For example, microwave-assisted Suzuki coupling reactions have been shown to reduce polymerization times from dozens of hours to mere minutes, while also producing polymers with higher molecular weights compared to conventional heating methods. researchgate.net This acceleration is a critical step towards the efficient production of fluorene-based polymers for large-scale applications.

Control of Substituent Reactivity and Selectivity

Controlling reactivity and selectivity is paramount in the synthesis of asymmetrically substituted fluorenes like this compound. The electronic nature of the fluorene ring system dictates that electrophilic substitution, such as bromination, preferentially occurs at the C2 and C7 positions. The challenge is to achieve mono-substitution at the C2 position with high selectivity.

Modern synthetic methods have demonstrated remarkable control over this step. The use of N-bromosuccinimide (NBS) or, as detailed in patent literature, potassium bromate with a phase-transfer catalyst, allows for the highly selective synthesis of 2-bromo-9-fluorenone. chemicalbook.comgoogle.com The reaction conditions are tuned to favor the mono-brominated product over the 2,7-dibrominated byproduct.

| Entry | Reactant | Brominating Agent | Catalyst | Conditions | Yield | Reference |

| 1 | 9-Fluorenone | KBrO₃ / NH₄Br | Tetrabutylammonium chloride | 75 °C, 6 h | 99.2% | chemicalbook.com |

| 2 | 9-Fluorenone | KBrO₃ / NH₄Br | Phase-transfer catalyst | 40-95 °C | High | google.com |

This table presents optimized conditions for the selective synthesis of 2-bromo-9-fluorenone, a key intermediate.

Once synthesized, the reactivity of the bromine atom at the C2 position becomes the focus. This bromo-substituent serves as a versatile synthetic handle for introducing a wide array of functional groups via transition-metal-catalyzed cross-coupling reactions. The palladium-catalyzed Suzuki coupling, in particular, is a powerful tool for forming carbon-carbon bonds. By reacting this compound with various arylboronic acids or esters, chemists can precisely engineer the final molecule's electronic properties, making it a crucial building block for tailored organic semiconductors. researchgate.netnbinno.com The presence of the electron-withdrawing C9-difluoro group can influence the reactivity of the C2-bromo position, a factor that must be considered when optimizing coupling conditions.

| Bromo-fluorene Derivative | Coupling Partner | Catalyst | Base | Outcome | Reference |

| 2,7-dibromo-9,9-dihexylfluorene | 9,9-dihexylfluorene-2,7-diboronic ester | Pd(PPh₃)₄ | 2M aq. Na₂CO₃ | Poly(9,9-dihexylfluorene) (PDHF), Mw = 40 kDa | researchgate.net |

This table illustrates a representative Suzuki polymerization using a brominated fluorene monomer, highlighting the conditions used to form high molecular weight polymers.

Scalable Synthetic Routes for Advanced Fluorene Building Blocks

The transition from laboratory-scale synthesis to industrial production requires the development of scalable, cost-effective, and robust synthetic routes. For advanced fluorene building blocks like this compound, scalability is essential for their use in commercial products such as OLED displays and solid-state lighting.

Key factors for a scalable synthesis include the use of inexpensive starting materials, high-yielding reactions, simple purification procedures, and minimizing the number of synthetic steps. The synthesis of 2-bromo-9-fluorenone via phase-transfer catalysis is an excellent example of a scalable reaction, as it avoids costly reagents and achieves near-quantitative yields, simplifying purification. chemicalbook.comgoogle.com Patents for related processes, such as the synthesis of 9,9-dimethyl-2-bromofluorene, describe reactions in large-volume vessels (e.g., 1000L), explicitly demonstrating the industrial scalability of these methods. google.com

The development of continuous flow processes and the use of highly efficient catalysts are at the forefront of creating scalable routes. Flow chemistry can offer superior control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher yields and purity, and enhanced safety compared to batch processing. For the polymerization of fluorene monomers, the aforementioned use of microwave-assisted synthesis represents a significant step in reducing production time and energy consumption, which are critical considerations for scalable manufacturing. researchgate.net The ultimate goal is to establish modular production strategies that allow for the mass production of these vital conjugated materials for optoelectronic applications.

Chemical Reactivity and Transformation Pathways of 2 Bromo 9,9 Difluoro 9h Fluorene

Reactivity Profile of the C-2 Bromine Substituent

The bromine atom at the C-2 position is the primary site of reactivity for functionalization of the fluorene (B118485) backbone. As an aryl bromide, it readily engages in reactions that replace or couple the bromine, making it a key handle for molecular elaboration.

The C-2 bromine substituent of the fluorene ring system can undergo nucleophilic substitution, although this typically requires the formation of an organometallic intermediate. The bromine atom can be replaced by a variety of nucleophiles following a metal-halogen exchange reaction. For instance, treatment with organolithium reagents (like n-butyllithium) or Grignard reagents can generate a lithiated or magnesiated fluorene species at the C-2 position. This highly reactive intermediate can then be quenched with various electrophiles to introduce new functional groups. This two-step sequence is a powerful method for derivatization.

The C-2 bromo group is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of conjugated oligomers and polymers used in organic electronics. chemicalbook.com 2-Bromo-9,9-difluoro-9H-fluorene can participate in several key C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound (like a boronic acid or boronic ester). It is one of the most widely used methods for creating C-C bonds and synthesizing polyfluorenes and other conjugated polymers. researchgate.netossila.com

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is instrumental in creating fluorene derivatives with extended π-conjugation through the introduction of alkyne linkages.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine. nih.gov It is a critical method for synthesizing amine-functionalized fluorene derivatives, which are important as hole-transport materials and fluorescent emitters.

These reactions are highly efficient and exhibit broad functional group tolerance, making this compound a versatile monomer for constructing complex macromolecular architectures.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts | Common Applications |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar'-B(OR)₂ or Ar'-B(OH)₂ | C-C (Aryl-Aryl) | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | Polymerization, synthesis of conjugated materials researchgate.net |

| Sonogashira Coupling | R-C≡CH | C-C (Aryl-Alkynyl) | Pd(PPh₃)₄, CuI | Synthesis of enynes and arylalkynes wikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | R₂NH | C-N (Aryl-Amine) | Pd₂(dba)₃ with ligands like XPhos, t-BuXPhos | Synthesis of organic semiconductors, hole-transport materials nih.gov |

Influence of the 9,9-Difluoro Moiety on Aromatic Reactivity and Stability

The introduction of two fluorine atoms at the C-9 position has a profound impact on the molecule's properties compared to unsubstituted fluorene or its 9,9-dialkyl analogues.

The primary role of the 9,9-disubstitution is to enhance the thermal and chemical stability of the fluorene core. mdpi.com Specifically, it blocks the C-9 position, which is the most reactive site in fluorene due to its benzylic nature, thereby preventing oxidation to the corresponding fluorenone. mdpi.comnih.gov The gem-difluoro group is exceptionally stable and resistant to chemical degradation. The high electronegativity of fluorine atoms makes the C-F bonds very strong and reduces the susceptibility of the C-9 position to participate in SN2 reactions. acs.org

| Property | Fluorene | 9,9-Difluorofluorene |

|---|---|---|

| C-9 Position Reactivity | Acidic C-H bonds, susceptible to oxidation to fluorenone mdpi.comnih.gov | Chemically inert, blocks oxidation pathway |

| Thermal/Chemical Stability | Moderate | Significantly enhanced mdpi.com |

| Electronic Effect of C-9 Group | Slightly electron-donating (alkyl groups) or neutral (H) | Strongly electron-withdrawing (inductive effect) |

| Solubility | Generally soluble in organic solvents | Often maintains good solubility |

Investigation of Oxidation and Reduction Pathways

The 9,9-difluoro group renders the C-9 position of this compound highly resistant to oxidation. Unlike fluorene itself, which is readily oxidized to 9-fluorenone (B1672902) in the presence of common oxidizing agents, the difluorinated analogue does not undergo this transformation. mdpi.comnih.gov Oxidation of the aromatic rings is possible but requires harsh conditions and is not a common transformation pathway.

Reduction of the molecule can occur at two sites. The C-Br bond can be reduced to a C-H bond (hydrodebromination) using various reducing agents, such as catalytic hydrogenation or hydride sources in the presence of a catalyst. The aromatic system itself can be reduced under forcing conditions, for example, via a Birch reduction, but this is a general reaction of aromatic compounds and not specific to this molecule's unique structure.

Mechanistic Studies of Key Chemical Transformations Involving this compound

While specific mechanistic studies focusing exclusively on this compound are not extensively detailed in the literature, the mechanisms of the key cross-coupling reactions it undergoes are well-established. As a typical aryl bromide, its participation in palladium-catalyzed reactions follows generally accepted catalytic cycles.

In a Suzuki-Miyaura coupling , the mechanism involves three primary steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the bromide. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.

Similarly, the Sonogashira coupling follows a related dual-catalytic cycle involving both palladium and copper. The palladium cycle is similar to the Suzuki reaction, while a copper acetylide intermediate, formed from the terminal alkyne and the Cu(I) co-catalyst, participates in the transmetalation step with the Pd(II)-aryl complex. wikipedia.org The mechanism for Buchwald-Hartwig amination also proceeds via oxidative addition, followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to form the C-N bond. nih.gov

Theoretical and Computational Characterization of 2 Bromo 9,9 Difluoro 9h Fluorene

Quantum Chemical Modeling of Electronic Structure and Energetics

Quantum chemical calculations offer a microscopic understanding of the distribution of electrons and the energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the ground-state properties of molecules. karazin.ua By applying DFT, particularly with hybrid functionals like B3LYP and basis sets such as 6-31G* or 6-311G(d,p), the optimized molecular geometry and electronic structure of 2-bromo-9,9-difluoro-9H-fluorene can be determined. researchgate.netaimspress.com These calculations reveal crucial parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

DFT studies on related fluorene (B118485) derivatives show that substitutions at the C-9 position significantly influence the electronic properties. nih.govresearchgate.net The introduction of two fluorine atoms at this position creates a bulky, electron-withdrawing group that can alter the charge distribution across the fluorene core. Furthermore, the bromine atom at the C-2 position introduces both steric and electronic perturbations, including potential heavy-atom effects. DFT calculations are essential to quantify these influences on the molecule's ground state. researchgate.net

To understand the photophysical properties, such as absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is employed to model the molecule's excited states. aip.orgmdpi.com This method calculates the energies of vertical electronic transitions from the ground state to various excited states (S1, S2, T1, T2, etc.) and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. aip.orgnih.gov

For substituted fluorene derivatives, TD-DFT calculations have shown the existence of multiple singlet excited states in close energetic proximity. nih.govnih.gov The nature of these excited states, whether they are localized on the fluorene core or involve charge-transfer characteristics, is highly dependent on the substituents. The bromine and difluoro groups in this compound are expected to modulate the energies and properties of these excited states, which can be precisely analyzed using TD-DFT. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps and Energy Levels)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that reflects the molecule's chemical reactivity and kinetic stability. aimspress.com A smaller gap generally corresponds to easier electronic excitation.

Computational studies on various fluorene-based materials have established a range for their frontier orbital energies. nih.gov The substitution pattern significantly tunes these energy levels. The electron-withdrawing nature of the difluoro group at C-9 is expected to lower both the HOMO and LUMO energy levels, while the bromo-substituent at C-2 will also contribute to this trend. The precise energy levels determine the material's suitability for use in electronic devices by affecting charge injection and transport properties. The HOMO-LUMO gap is directly related to the energy of the lowest electronic transition and thus influences the color of light absorbed and emitted. nih.govnih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Polyfluorene Oligomer (n=8) | -5.61 | -2.09 | 3.52 | PM3 researchgate.net |

| Generic Fluorene-Based CTMs | -5.02 to -5.21 | -3.85 to -4.16 | ~1.0 to 1.3 | DFT nih.gov |

| 9-Heterofluorenes (Polymer Extrapolation) | ~-5.2 (Polycarbazole) | ~-2.8 (Polyselenonafluorene) | ~2.4 to 3.5 | DFT nih.gov |

Note: The data presented are for related fluorene structures to illustrate general trends. Specific values for this compound would require dedicated calculations.

Simulation of Spectroscopic Signatures: Absorption and Emission Spectra

Theoretical calculations can simulate the ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectra of this compound. mdpi.com The absorption spectrum is typically simulated based on the calculated vertical transition energies and oscillator strengths from TD-DFT. aip.org The resulting theoretical spectrum can be compared with experimental data to validate the computational model. mdpi.comresearchgate.net

The simulated spectra for fluorene derivatives generally show a strong absorption band corresponding to the π–π* electronic transition of the conjugated fluorene core. mdpi.com The emission spectrum can also be simulated by first optimizing the geometry of the first singlet excited state (S1) and then calculating the energy of the transition back to the ground state geometry. The difference between the absorption and emission maxima (the Stokes shift) provides information about the structural changes between the ground and excited states. researchgate.net For this compound, simulations would predict how the bromo and difluoro substituents shift the absorption and emission wavelengths and affect the Stokes shift.

| Compound Type | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Solvent/State |

|---|---|---|---|

| Substituted Fluorene 1 | 366 | 424 | THF mdpi.com |

| Substituted Fluorene 2 | 360 | 418 | THF mdpi.com |

| Fluorenone | ~400 | ~530 | Hexane nycu.edu.tw |

| Methoxy-substituted Fluorenone | ~380 | ~525 | Acetonitrile researchgate.net |

Theoretical Insights into Charge Transport and Exciton (B1674681) Dynamics in Fluorene-Based Materials

For applications in organic electronics, understanding charge transport and exciton behavior is critical. Theoretical models provide insights into these complex processes. Charge transport in organic materials is often described by a hopping mechanism, where charges (electrons or holes) jump between adjacent molecules or polymer segments. The efficiency of this process depends on two key parameters: the reorganization energy (the energy required to distort the molecule's geometry upon gaining or losing a charge) and the electronic coupling (or transfer integral) between adjacent units. acs.orgacs.org

Quantum chemical calculations can estimate both the intramolecular reorganization energy and the intermolecular electronic couplings. Studies on π-stacked fluorene systems suggest that they generally favor hole transport over electron transport. acs.org The introduction of the electron-withdrawing difluoro group in this compound is expected to lower the LUMO level, which could enhance electron injection and transport, potentially leading to more balanced (bipolar) charge transport characteristics. nih.govrsc.org

Exciton dynamics, which describes the fate of the excited state (e.g., fluorescence, intersystem crossing to a triplet state, or dissociation), can also be modeled. rsc.org Real-time TDDFT and other advanced methods can simulate the movement and decay of excitons on femtosecond timescales. aps.orgmdpi.com These simulations are vital for designing materials for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Advanced Material Science Applications of 2 Bromo 9,9 Difluoro 9h Fluorene Derivatives

Research in Organic Electronic and Optoelectronic Devicestcichemicals.comresearchgate.netsigmaaldrich.com

Derivatives of 2-bromo-9,9-difluoro-9H-fluorene are instrumental in the development of high-performance organic electronic and optoelectronic devices. tcichemicals.comresearchgate.netsigmaaldrich.com The fluorene (B118485) core, functionalized with bromine and fluorine atoms, provides a versatile platform for creating materials with tailored properties for specific applications.

Emitter and Host Materials for Organic Light-Emitting Diodes (OLEDs)researchgate.netsigmaaldrich.comnih.govresearchgate.netrsc.org

In the realm of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound are extensively researched as both emitter and host materials. researchgate.netsigmaaldrich.com The 9,9-difluorofluorene subunit is known to contribute to good thermal and chemical stability, as well as high emission efficiency in electronic materials. researchgate.net These properties are crucial for the longevity and performance of OLED devices.

As host materials, these fluorene derivatives provide a high-energy-gap matrix for guest emitter molecules, facilitating efficient energy transfer and preventing concentration quenching. For instance, fluorinated 9,9'-spirobifluorene-based host materials have been synthesized and shown to have high thermal stability, with decomposition temperatures reaching up to 395 °C and glass transition temperatures of 145 °C. researchgate.net An OLED device utilizing such a host exhibited a low turn-on voltage of 3.5 V, a maximum current efficiency of 6.51 cd/A, and a maximum external quantum efficiency of 3.85%, indicating effective energy transfer and good device performance. researchgate.net

Furthermore, 9-borafluorene (B15495326) derivatives have been developed as light-emitting materials in OLEDs, demonstrating strong electroluminescence and high luminance intensity. nih.gov Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host materials have also been designed for highly efficient yellow OLEDs, achieving an impressive external quantum efficiency of over 27%. rsc.org

Below is a table summarizing the performance of OLEDs incorporating derivatives of this compound:

| Host Material Type | Dopant/Emitter | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Turn-on Voltage (V) |

| Fluorinated 9,9'-spirobifluorene | 4,4'-bis(9-ethyl-3-carbazovinylene)-1,1'-biphenyl | 6.51 researchgate.net | 3.85 researchgate.net | 3.5 researchgate.net |

| Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole | PO-01 | 80.0 rsc.org | 27.1 rsc.org | 2.1 rsc.org |

Active Layer Components in Organic Photovoltaics (OPVs)researchgate.netsigmaaldrich.comnih.gov

Derivatives of this compound also play a significant role in the active layers of Organic Photovoltaics (OPVs). researchgate.netsigmaaldrich.com These materials can be incorporated into the photoactive blend, which typically consists of a donor and an acceptor material, to enhance the device's power conversion efficiency (PCE). The introduction of fluorine atoms can influence the electronic energy levels and the morphology of the active layer, which are critical factors for efficient charge separation and transport.

For example, graded bulk-heterojunction (G-BHJ) OPVs have demonstrated high efficiencies. nih.gov While specific derivatives of this compound are not explicitly detailed in the provided context, the general class of fluorene-based polymers is widely used in OPV research. The fluorination of the polymer backbone can lead to a more planar conformation, which in turn promotes favorable packing and electronic coupling for better charge transport. researchgate.net

The table below showcases the performance of a high-efficiency organic solar cell, illustrating the potential of advanced material design in OPVs:

| Device Architecture | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |

| Graded Bulk-Heterojunction (Blade-coated) | 16.77% nih.gov | 0.836 nih.gov | 26.26 nih.gov | 0.764 nih.gov |

Semiconductor Channels in Organic Field-Effect Transistors (OFETs)nih.govfrontiersin.orgsigmaaldrich.comrsc.org

The development of novel organic semiconductors is crucial for advancing Organic Field-Effect Transistors (OFETs). nih.gov Derivatives of this compound are explored for their potential as the active semiconductor channel in these devices. The performance of an OFET is largely determined by the carrier mobility, on/off current ratio, and threshold voltage of the semiconductor material. nih.govfrontiersin.org

The rigid and planar structure of the fluorene unit can facilitate strong π-π stacking, which is essential for efficient charge transport. The fluorine substituents can further enhance intermolecular interactions and influence the molecular packing, potentially leading to higher charge carrier mobilities. While specific mobility values for this compound derivatives are not provided in the search results, the general class of fluorene-based polymers is well-established in OFET applications. sigmaaldrich.comrsc.org

Role in Conjugated Polymer and Oligomer Synthesisresearchgate.netrsc.org

This compound is a key monomeric unit in the synthesis of a wide range of conjugated polymers and oligomers. researchgate.net Its chemical structure allows for facile incorporation into polymer chains through various cross-coupling reactions, such as Suzuki and Stille couplings.

Monomeric Building Block for π-Conjugated Systems

The bromine atom at the 2-position of the fluorene ring provides a reactive site for polymerization, enabling the creation of extended π-conjugated systems. These systems are the cornerstone of many organic electronic devices due to their ability to transport charge and absorb and emit light. The 9,9-difluoro substitution offers advantages over the more common dialkyl substitutions, including improved stability and altered electronic properties.

Impact on Polymer Backbone Rigidity and Electronic Interplayresearchgate.netrsc.orgresearchgate.net

The incorporation of the 9,9-difluorofluorene unit has a profound impact on the properties of the resulting polymers. The fluorine atoms are known to increase the rigidity of the polymer backbone. rsc.org This increased rigidity can lead to a more planar conformation of the polymer chain, which in turn enhances π-orbital overlap between adjacent monomer units and along the polymer backbone.

This enhanced electronic interplay often results in improved charge transport properties. researchgate.net Furthermore, fluorination can increase the binding strength between polymer chains, leading to denser packing in the solid state. researchgate.net These morphological changes are critical for optimizing the performance of organic electronic devices. The electronic structure of oligofluorenes is significantly influenced by the substituents at the C9 position, which can interact with the polymer backbone and modify its electronic properties. researchgate.net

Development of Specialized Functional Materials

The unique combination of a rigid, fluorescent fluorene core, enhanced by the electron-withdrawing difluoro bridge at the 9-position, and a reactive bromo-substituent at the 2-position, makes this compound a highly valuable precursor in the field of advanced material science. This structure allows for strategic chemical modifications, leading to the development of sophisticated materials with tailored optical, electronic, and self-assembly properties. Its derivatives are instrumental in creating functional materials for applications ranging from highly specific chemical sensors to complex, ordered supramolecular systems.

Design and Synthesis of Fluorescent Probes for Chemical Research

The fluorene ring system is known for its high fluorescence quantum yield and photostability, making it an excellent scaffold for fluorescent probes. nih.gov The design of probes based on this compound leverages the inherent photophysical properties of the fluorene core, while the bromo-group serves as a versatile synthetic handle for introducing specific functionalities. This allows for the creation of probes that can detect a wide range of chemical species through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET).

The synthesis of these probes typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, at the 2-position. This enables the covalent attachment of recognition units—moieties designed to selectively interact with a target analyte. For instance, attaching a crown ether could yield a probe for metal cations mit.edu, while incorporating a boronic acid group could allow for the detection of saccharides or fluoride (B91410) ions. The electron-withdrawing nature of the C-F bonds at the 9-position can enhance the sensitivity of these probes by modulating the electronic properties of the fluorene π-system upon analyte binding.

Researchers have successfully synthesized a variety of fluorene-based probes for biological imaging and chemical sensing. researchgate.netnih.gov For example, two-photon absorbing probes have been developed for bioimaging, demonstrating the platform's utility in complex biological environments. nih.govresearchgate.net While specific research on probes derived directly from this compound is emerging, the established synthetic methodologies for other fluorene derivatives are directly applicable.

Table 1: Potential Fluorescent Probes Derived from this compound

| Probe Precursor | Functionalization Reaction | Resulting Probe Structure (Example) | Target Analyte | Potential Sensing Mechanism |

| This compound | Suzuki Coupling with a Pyridylboronic Acid | 2-(pyridin-4-yl)-9,9-difluoro-9H-fluorene | Protons (pH) | Change in ICT upon protonation of the pyridine (B92270) nitrogen. |

| This compound | Sonogashira Coupling with an Ethynyl-appended Aniline | 2-((4-aminophenyl)ethynyl)-9,9-difluoro-9H-fluorene | Heavy Metal Ions (e.g., Hg²⁺) | Chelation of the metal ion by the amino group, leading to fluorescence quenching (PET). |

| This compound | Stille Coupling with a Boronic-ester-appended Stannane | 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,9-difluoro-9H-fluorene | Reactive Oxygen Species (e.g., H₂O₂) | Oxidation of the boronic ester, causing a "turn-on" fluorescence response. |

| This compound | Buchwald-Hartwig Amination with a Receptor | 2-(N-receptor)-9,9-difluoro-9H-fluoren-amine | Specific Biomolecules | Binding at the receptor site induces conformational changes that alter the fluorescence output. |

Building Blocks for Advanced Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The rigid and planar structure of the fluorene moiety makes it an exceptional building block, or "tecton," for constructing well-defined supramolecular architectures. mdpi.com The this compound derivative is particularly useful in this context, as the bromo-group provides a point for covalent modification, allowing for the introduction of functional groups that can direct self-assembly.

These functional groups can participate in a variety of specific interactions, including:

Hydrogen Bonding: Introducing amide, carboxylic acid, or pyridine groups can lead to the formation of predictable, directional hydrogen-bonded networks, resulting in materials like organogels or liquid crystals.

π-π Stacking: The extended aromatic system of the fluorene core promotes stacking interactions, which are crucial for charge transport in organic electronic materials. The 9,9-difluoro substitution can influence the packing geometry and electronic coupling between adjacent molecules.

Metal Coordination: Functionalizing the fluorene with ligands such as pyridines or terpyridines allows for the construction of metallo-supramolecular polygons and polyhedra through coordination with metal ions.

The synthesis of these building blocks follows established organic chemistry pathways. For example, a Sonogashira coupling can be used to attach a pyridine unit, creating a ligand for metal-organic frameworks. Similarly, amidation reactions can introduce groups capable of forming strong, directional hydrogen bonds. The resulting supramolecular structures have potential applications in areas such as molecular recognition, catalysis, and the development of "smart" materials that respond to external stimuli. The use of organoborane compounds and pyridazine (B1198779) rings as building blocks in other systems highlights the diverse possibilities for creating novel supramolecular architectures. researchgate.netnih.gov

Table 2: Supramolecular Building Blocks from this compound

| Building Block Precursor | Functionalization Reaction | Resulting Building Block (Example) | Type of Supramolecular Assembly | Key Intermolecular Interactions |

| This compound | Suzuki Coupling | 2,7-bis(4-carboxyphenyl)-9,9-difluoro-9H-fluorene | Hydrogen-Bonded Networks, Metal-Organic Frameworks (MOFs) | Hydrogen bonding (dimers), π-π stacking |

| This compound | Sonogashira Coupling | 2-ethynyl-9,9-difluoro-9H-fluorene | Conjugated Polymers, Liquid Crystals | π-π stacking, van der Waals forces |

| This compound | Buchwald-Hartwig Amination | N,N'-bis(9,9-difluoro-9H-fluoren-2-yl)benzidine | Discotic Liquid Crystals, Hole-Transport Materials | π-π stacking, CH-π interactions |

| This compound | Heck Reaction | 2-(4-vinylphenyl)-9,9-difluoro-9H-fluorene | Polymers, Cross-linked Gels | Polymer chain entanglement, π-π stacking |

Note: Synthesis may require the dibromo-analogue, 2,7-dibromo-9,9-difluoro-9H-fluorene, for symmetrical functionalization.

Structure Function Relationships and Molecular Engineering of 2 Bromo 9,9 Difluoro 9h Fluorene

Correlating Halogen Substituents with Electronic and Optical Response

The presence and nature of halogen substituents on the fluorene (B118485) backbone have a profound impact on the electronic and optical properties of the resulting molecule. The introduction of halogen atoms, which are electron-withdrawing, can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comresearchgate.net This, in turn, influences the material's electronic and photophysical behavior.

The bromine atom at the C-2 position and the two fluorine atoms at the C-9 position of 2-bromo-9,9-difluoro-9H-fluorene significantly influence its electronic characteristics. The electron-withdrawing nature of these halogens can enhance the material's stability and charge transport properties, which are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.cominnospk.com Theoretical studies, such as those using density functional theory (DFT), have shown that halogen substitution can lead to a decrease in the energy gap between the HOMO and LUMO levels. worldscientific.com A smaller energy gap generally indicates that the molecule is more reactive and can be more readily excited. worldscientific.com

In a broader context, the effect of halogenation on the optical properties of fluorescent dyes has been studied. For instance, in fluorescein (B123965) derivatives, fluorine or chlorine substitution has been observed to increase fluorescent intensity, whereas bromine substitution tends to weaken it. researchgate.net This phenomenon is partly attributed to the "heavy atom effect," where heavier halogens like bromine can promote intersystem crossing to the triplet state, leading to non-radiative decay. researchgate.net However, the specific impact on this compound is a result of the combined electronic influence of both bromine and fluorine.

The following table summarizes the general effects of different halogen substituents on the electronic properties of fluorene derivatives based on computational studies:

| Halogen Substituent | Effect on HOMO Level | Effect on LUMO Level | Effect on Energy Gap |

| Fluorine (F) | Lowering | Significant Lowering | Decrease |

| Chlorine (Cl) | Lowering | Significant Lowering | Decrease |

| Bromine (Br) | Lowering | Significant Lowering | Decrease |

Table based on general trends observed in computational studies of halogenated fluorenes. worldscientific.com

Engineering the C-9 Bridge for Enhanced Material Performance and Stability

Compared to bulky alkyl groups, the smaller size of the fluorine atoms reduces steric hindrance. This can lead to a more planar molecular structure, which in turn can enhance π-conjugation across the fluorene backbone. Improved planarity and conjugation are often associated with better charge transport and more desirable optical properties in organic electronic materials.

Strategies for Rational Design of Fluorene-Based Architectures

The rational design of fluorene-based materials involves a strategic approach to synthesis to achieve specific properties. rsc.org this compound serves as a versatile building block in the construction of more complex molecular architectures, such as polymers and oligomers, with tailored functionalities. chemimpex.cominnospk.com The bromine atom at the C-2 position provides a reactive site for various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the incorporation of this fluorene unit into larger conjugated systems. rsc.orgresearchgate.net

One common strategy is the creation of donor-acceptor (D-A) copolymers. researchgate.net In these architectures, electron-donating and electron-accepting units are alternated along the polymer chain. The fluorene moiety can act as an electron donor, and by pairing it with suitable acceptor units, the electronic and optical properties of the resulting polymer can be finely tuned. researchgate.net This approach is widely used to develop materials for specific applications, such as blue light-emitting polymers for OLEDs. researchgate.net

Comparative Studies with Other Halogenated and Alkyl-Substituted Fluorenes

To understand the unique contributions of the bromine and difluoro substitutions in this compound, it is useful to compare it with other fluorene derivatives.

Halogenated Fluorenes:

The type and position of the halogen atom significantly influence the properties of the fluorene derivative. For example, comparing this compound with its chlorinated or iodinated counterparts would reveal differences in reactivity and electronic properties. Generally, the reactivity of the C-X bond (where X is a halogen) in cross-coupling reactions follows the order I > Br > Cl. The electron-withdrawing strength of the halogens also varies (F > Cl > Br > I), which affects the HOMO and LUMO energy levels.

A study on the transformation of substituted fluorenes by Pseudomonas sp. strain F274 showed that halogen-substituted fluorenes were metabolized to correspondingly substituted phthalates. nih.govnih.gov

Alkyl-Substituted Fluorenes:

The most common fluorene derivatives used in organic electronics feature two alkyl chains at the C-9 position (e.g., 9,9-dioctylfluorene). These alkyl groups are primarily introduced to improve the solubility of the resulting polymers in common organic solvents, which is essential for solution-based processing of electronic devices. researchgate.net

However, the bulky nature of these alkyl groups can lead to steric hindrance, which may disrupt the planarity of the polymer backbone and affect intermolecular packing. In contrast, the 9,9-difluoro substitution in this compound provides stability without the significant steric bulk of long alkyl chains. This can lead to materials with improved color purity and stability in light-emitting applications.

The following table provides a general comparison between difluoro- and dialkyl-substituted fluorenes:

| Feature | 9,9-Difluoro-Substituted Fluorenes | 9,9-Dialkyl-Substituted Fluorenes |

| Steric Hindrance at C-9 | Low | High |

| Solubility | Moderate | High |

| Thermal Stability | High | Moderate |

| Tendency for Green Emission | Low | Can be an issue |

| Backbone Planarity | Potentially higher | Can be lower |

This comparative analysis highlights the specific advantages that the 9,9-difluoro substitution brings to the design of high-performance fluorene-based materials.

Prospective Research Directions and Unexplored Avenues for 2 Bromo 9,9 Difluoro 9h Fluorene

Development of Novel Synthetic Methodologies and Catalysis

The synthesis of 2-bromo-9,9-difluoro-9H-fluorene typically builds upon established methods for creating the fluorene (B118485) core, followed by bromination and fluorination. A common precursor is 2-bromofluorene (B47209), which can be oxidized to 2-bromo-9-fluorenone (B123733). google.comchemicalbook.com This ketone then undergoes fluorination to yield the target difluorinated compound.

Future research is likely to focus on more efficient, selective, and sustainable synthetic routes. Key areas for exploration include:

Transition-Metal Catalysis: While traditional methods are effective, the development of novel catalytic systems promises higher yields and milder reaction conditions. Research into palladium, copper, or iridium-catalyzed C-H activation and C-F bond formation could lead to more direct and atom-economical syntheses of fluorene derivatives. researchgate.net

Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and reaction control, particularly for potentially hazardous reactions like fluorination. Investigating the adaptation of multi-step syntheses of fluorene derivatives to flow reactors could enable more efficient industrial production. The stability of halogenated fluorenes makes them suitable candidates for high-temperature reactions in such systems. innospk.com

Photocatalysis: Visible-light-driven photocatalysis represents a green and powerful tool for organic synthesis. Its application to the synthesis of this compound could enable novel transformations and reduce reliance on high-energy thermal processes.

A comparative table of synthetic precursors for related compounds highlights potential pathways.

Table 1: Synthetic Precursors and Methods for Fluorene Derivatives

| Target Compound | Precursor(s) | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| 2-Bromo-9,9-dimethylfluorene | 2-Bromofluorene, Iodomethane | Potassium hydroxide (B78521), Dimethyl sulfoxide | google.com |

| 2-Bromo-9,9-diphenylfluorene | 2-Bromo-9H-fluoren-9-one, Phenylmagnesium chloride | Tetrahydrofuran (B95107), Trifluoromethanesulfonic acid | chemicalbook.com |

| 2-Bromo-9-fluorenone | 9-Fluorenone (B1672902) | Potassium bromate (B103136), Phase transfer catalyst | chemicalbook.com |

| 2-Bromo-9-fluorenone | 2-Bromofluorene | Potassium hydroxide, Air (oxidation) | google.com |

Advanced Spectroscopic Characterization Techniques for Material Performance Evaluation

To fully harness the potential of this compound in advanced materials, a deep understanding of its structure-property relationships is essential. While standard techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are routinely used to confirm the identity and purity of fluorene derivatives, advanced spectroscopic methods are needed to evaluate the performance of materials derived from this building block. researchgate.net

Prospective research should employ a suite of advanced characterization techniques:

Ultrafast Transient Absorption Spectroscopy: This technique can probe the excited-state dynamics of materials, providing critical insights into charge transfer, energy transfer, and recombination processes in devices like organic solar cells and OLEDs.

Solid-State NMR: For polymeric and crystalline materials, solid-state NMR can elucidate molecular packing, conformation, and dynamics in the solid state, which are crucial factors governing material performance.

Single-Crystal X-ray Diffraction: Obtaining crystal structures of oligomers or small molecules derived from this compound can provide definitive information on molecular geometry and intermolecular interactions, such as π–π stacking, which profoundly influence electronic properties. researchgate.net

Electro-Optical Modulator (EOM) Analysis: For non-linear optical (NLO) materials, techniques like Hyper-Rayleigh Scattering can be used to measure the intrinsic hyperpolarizability, a key metric for performance. nih.gov

Integration into Hybrid Organic-Inorganic Material Systems

The unique electronic properties of the 9,9-difluorofluorene unit make it an attractive component for hybrid materials that combine the processability of organic molecules with the performance of inorganic materials.

Perovskite Solar Cells (PSCs): Fluorene-based molecules are widely explored as hole-transporting materials (HTMs) in PSCs. The fluorine atoms in this compound can enhance the electrochemical stability and tune the energy levels of the resulting HTM to better align with the perovskite layer, potentially improving device efficiency and longevity. The bromo- substituent provides a convenient handle for synthesizing more complex, high-performance HTMs.

Organic Light-Emitting Diodes (OLEDs): The wide bandgap and high photoluminescence efficiency of the fluorene core are highly desirable for OLED applications. researchgate.netsigmaaldrich.com The difluoro substitution at the C9 bridge can improve the thermal and chemical stability of the material, while the bromine at C2 allows for the creation of copolymers and dendrimers with tailored emission colors and charge-transport properties. innospk.com Research into using this compound as a precursor for blue-emitting materials or as a host for phosphorescent emitters is a promising avenue.

Exploration in Emerging Quantum and Nano-Technologies

The precise structure and tunable electronic nature of fluorene derivatives make them ideal candidates for next-generation quantum and nano-technologies.

Molecular Wires and Transistors: The rigid and conjugated structure of polyfluorenes allows for efficient charge transport along the polymer backbone. Polymers derived from this compound could be investigated as molecular wires in nanoelectronic circuits or as the active channel in organic field-effect transistors (OFETs). The fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for creating n-type or ambipolar charge transport materials.

Quantum Dots: This fluorene derivative could be used to synthesize organic ligands for passivating the surface of inorganic quantum dots (QDs). The ligands play a critical role in the QDs' stability and electronic properties, and the tunable nature of the fluorene unit could help optimize the performance of QD-based LEDs (QLEDs) and displays.

Sustainable and Eco-Friendly Approaches in Fluorene Synthesis and Application Development

As the demand for advanced materials grows, so does the need for sustainable and environmentally friendly chemical processes. Future research on this compound should prioritize green chemistry principles. researchgate.net

Greener Synthesis: This includes developing syntheses that use less hazardous solvents, employ catalytic rather than stoichiometric reagents, and are more energy-efficient. For instance, replacing traditional brominating agents with greener alternatives or using air as the oxidant in the synthesis of the fluorenone precursor are steps in this direction. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core tenet of green chemistry. Methodologies like C-H activation or catalytic coupling reactions are promising in this regard.

Alternative Energy Sources: Exploring the use of alternative energy sources like microwave irradiation, ultrasound, or electron beams could lead to faster reactions and reduced energy consumption compared to conventional heating. researchgate.net Recent studies have shown that electron beam irradiation can be an efficient method for inducing reactions in halogenated aromatic compounds. researchgate.net

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-bromo-9,9-difluoro-9H-fluorene, and what factors influence the choice of brominating agents?

- Methodological Answer : Bromination of fluorene derivatives typically involves electrophilic substitution. For this compound, bromine (Br₂) or N-bromosuccinimide (NBS) can be used, often in the presence of Lewis acids (e.g., AlCl₃) or under radical conditions. The choice of brominating agent depends on regioselectivity and functional group tolerance. For instance, NBS is preferred for controlled radical bromination, while Br₂ with AlCl₃ may favor electrophilic substitution at the 2-position due to steric and electronic effects of the fluorine substituents .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is critical. For example:

- ¹H NMR : Aromatic protons at the 2-position show deshielding due to bromine’s electronegativity.

- ¹⁹F NMR : Two equivalent fluorine atoms at the 9-position produce a singlet (δ ~ -120 ppm) .

- Purity : High-performance liquid chromatography (HPLC) or GC-MS can detect impurities, while elemental analysis confirms stoichiometry.

Advanced Questions

Q. What role do the fluorine substituents at the 9-position play in the electronic properties of this compound, and how can these effects be quantified experimentally?

- Methodological Answer : The electron-withdrawing fluorine atoms stabilize the fluorene core, lowering the HOMO/LUMO gap. This can be quantified via cyclic voltammetry (CV) to measure oxidation/reduction potentials or ultraviolet photoelectron spectroscopy (UPS) to determine ionization energies. For example, poly(9,9-dioctyl-fluorene) derivatives exhibit altered electronic structures when interacting with substrates, as shown by X-ray photoelectron spectroscopy (XPS) .

Q. How does the presence of bromine at the 2-position influence the reactivity of 9,9-difluoro-9H-fluorene derivatives in cross-coupling reactions?

- Methodological Answer : Bromine at the 2-position facilitates Suzuki-Miyaura or Ullmann couplings. Optimizing these reactions requires:

- Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like P(t-Bu)₃.

- Base : t-BuONa or K₂CO₃ in toluene or THF at 100–120°C .

- Kinetic studies : Monitoring reaction progress via TLC or in situ NMR to avoid over-substitution.

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer : Use software like SHELXL for small-molecule refinement. Key steps include:

- Data collection : High-resolution X-ray diffraction (XRD) at low temperatures to reduce thermal motion.

- Validation : Check R-factors (<5%) and residual electron density maps.

- Comparison : Cross-validate with spectroscopic data (e.g., NMR shifts) .

Application-Oriented Questions

Q. What methodological approaches are used to design this compound derivatives for antiviral drug development?

- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications. For example:

- Functionalization : Introduce iodine at the 7-position (as in ledipasvir precursor synthesis) to enhance binding affinity .

- Solubility : Attach polar groups (e.g., carboxylates) without disrupting the fluorene core’s planarity.

Q. How can this compound be utilized in the synthesis of optoelectronic materials?

- Methodological Answer : The bromine atom enables polymerization via Yamamoto or Stille coupling. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.